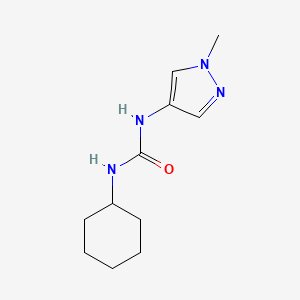
1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the class of chemical compounds known as pyrazole derivatives, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea is not fully understood, but it is believed to act by promoting cell division and elongation, as well as by increasing the synthesis of plant hormones such as auxins and gibberellins. 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has also been shown to inhibit the activity of enzymes involved in the degradation of plant hormones, which may contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has been shown to have a variety of biochemical and physiological effects on plants, including increased fruit size and weight, improved fruit quality, and increased yield. 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has also been shown to increase the content of soluble solids and total sugar in fruits, as well as to improve the color and flavor of fruits. In addition, 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has been shown to improve the resistance of plants to environmental stress, such as drought and high temperatures.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea for lab experiments is its ability to promote fruit growth and development in a controlled environment, which can be useful for studying the effects of various treatments on fruit quality and yield. However, 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea can be expensive, and its effects may vary depending on the plant species and growing conditions. In addition, the use of 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea may raise ethical concerns regarding the safety and sustainability of agricultural practices.
Future Directions
There are many potential future directions for research on 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea, including the development of more efficient synthesis methods, the investigation of its mode of action at the molecular level, and the exploration of its potential applications in other areas, such as biotechnology and medicine. One area of particular interest is the use of 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea in the production of plant-based pharmaceuticals, such as vaccines and antibodies. Overall, 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea is a promising compound with a wide range of potential applications in agriculture and beyond.
Synthesis Methods
1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea can be synthesized using a variety of methods, including the reaction of 1-cyclohexyl-3-(dimethylamino)carbonylurea with 1-methylpyrazole-4-carboxylic acid, or the reaction of 1-cyclohexyl-3-(dimethylamino)carbonylurea with 4-methylpyrazole-3-carboxylic acid. The yield of 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea can be improved by using a solvent mixture of methanol and water.
Scientific Research Applications
1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has been extensively studied for its potential applications in agriculture, particularly for its ability to promote fruit growth and development. 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has been shown to increase fruit size, improve fruit quality, and increase yield in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. 1-Cyclohexyl-3-(1-methylpyrazol-4-yl)urea has also been shown to have potential applications in the production of ornamental plants, such as roses and chrysanthemums.
properties
IUPAC Name |
1-cyclohexyl-3-(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-8-10(7-12-15)14-11(16)13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBYGCKYVIBBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
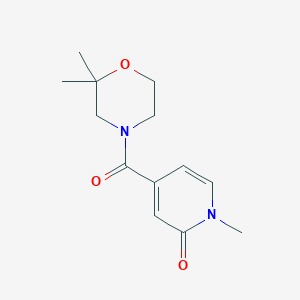
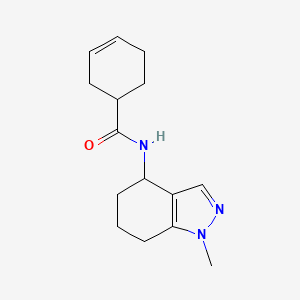
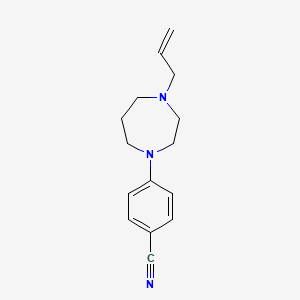
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
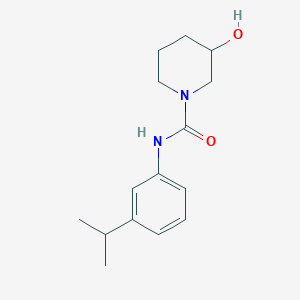
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
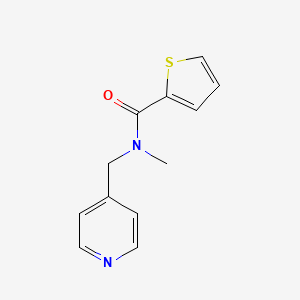
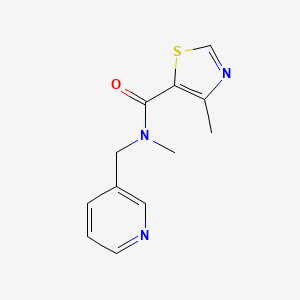
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)